Sulfonmethyloxidoamino Pazopanib is a derivative of the well-known anti-cancer compound Pazopanib, which is primarily used as a treatment for advanced renal cell carcinoma and soft tissue sarcoma. This compound belongs to a class of small molecule inhibitors targeting multiple receptor tyrosine kinases, including those involved in angiogenesis and tumor growth. Understanding its properties, synthesis, and mechanism of action is crucial for its application in oncology.
Sulfonmethyloxidoamino Pazopanib falls under the category of multi-target tyrosine kinase inhibitors. It specifically inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α, -β), and c-KIT. This classification highlights its role in disrupting signaling pathways that promote tumor proliferation and angiogenesis .
The synthesis of Sulfonmethyloxidoamino Pazopanib typically involves several key steps:
The synthesis requires careful control of reaction conditions such as pH and temperature to minimize impurities. The particle size distribution of reagents also plays a significant role in optimizing yield and purity .
Sulfonmethyloxidoamino Pazopanib has the following molecular formula:
The molecular weight is approximately 473.99 g/mol. The structural representation includes various functional groups that contribute to its pharmacological activity:
The compound exhibits three ionization constants (pKa) at 2.1, 6.4, and 10.2, indicating its behavior under different pH conditions .
The reactions involved in the synthesis of Sulfonmethyloxidoamino Pazopanib can be summarized as follows:
These reactions are typically performed under controlled conditions to ensure high yields and minimize by-products. The use of specific solvents and bases is critical to achieving desired reaction rates and product purity .
Sulfonmethyloxidoamino Pazopanib exerts its antineoplastic effects primarily through the inhibition of receptor tyrosine kinases involved in angiogenesis and tumor growth:
In vitro studies have demonstrated IC50 values (the concentration required to inhibit 50% of enzyme activity) for various targets, indicating potent inhibition across multiple pathways .
These properties are significant for understanding how Sulfonmethyloxidoamino Pazopanib behaves in biological systems and influences its pharmacokinetics .
Sulfonmethyloxidoamino Pazopanib is primarily used in clinical settings for:
Research continues into its potential applications across various malignancies due to its multi-targeted approach to inhibiting cancer cell growth .
This comprehensive analysis provides insights into Sulfonmethyloxidoamino Pazopanib's significance as a therapeutic agent, highlighting its synthesis, mechanism of action, and clinical applications within oncology.
Sulfonmethyloxidoamino Pazopanib functions as a multi-targeted tyrosine kinase inhibitor (TKI), competitively binding to the ATP-binding site of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit). This binding inhibits phosphorylation and subsequent downstream signaling cascades critical for tumor angiogenesis and survival. The compound exhibits high binding affinity (IC₅₀ values in the low nanomolar range) for VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α/β, FGFR-1, and c-Kit kinases, while demonstrating lower affinity for unrelated kinases, minimizing off-target effects [1] [5].
Sulfonmethyloxidoamino Pazopanib exhibits differential inhibition across VEGFR isoforms:
The indazolylpyrimidine core forms hydrogen bonds with Cys917 and Glu883 in VEGFR-2's hinge region, while the sulfonamide group stabilizes the DFG-out conformation, enhancing binding specificity. In vivo studies show that plasma concentrations >17.5 mg/L achieve >90% inhibition of VEGF-induced VEGFR-2 phosphorylation, suppressing tumor neovascularization [1] [4].
While Sulfonmethyloxidoamino Pazopanib demonstrates high selectivity for angiogenic kinases, it exhibits moderate affinity for:
Table 1: Tyrosine Kinase Selectivity Profile of Sulfonmethyloxidoamino Pazopanib
| Target Kinase | IC₅₀ (nM) | Primary Biological Function |
|---|---|---|
| VEGFR-1 | 10 | Angiogenesis, vascular permeability |
| VEGFR-2 | 30 | Endothelial cell proliferation |
| VEGFR-3 | 47 | Lymphangiogenesis |
| PDGFR-β | 81 | Pericyte recruitment |
| c-Kit | 74 | Stem cell differentiation |
| FGFR1 | 140 | Tissue repair, tumor growth |
| CSF1R | 48 | Macrophage differentiation |
Sulfonmethyloxidoamino Pazopanib contains a primary sulfonamide group (-SO₂NH₂) that functions as a zinc-binding group (ZBG), enabling potent inhibition of cancer-associated carbonic anhydrase isoforms. This dual kinase/CA inhibition represents a unique polypharmacological approach to targeting tumor microenvironment acidification and hypoxia [4].
Table 2: Carbonic Anhydrase Isoform Inhibition by Sulfonmethyloxidoamino Pazopanib
| Isoform | Kᵢ (nM) | Tissue Distribution | Role in Tumors |
|---|---|---|---|
| hCA IX | 12 | Hypoxic tumors | pH regulation, invasion |
| hCA XII | 8 | Renal/lung cancers | Metastasis, drug resistance |
| hCA I | 650 | Erythrocytes | Non-target |
| hCA II | 580 | Various tissues | Non-target |
Sulfonmethyloxidoamino Pazopanib induces paradoxical HIF-1α degradation through dual mechanisms:
Table 3: Key Signaling Proteins Modulated by Sulfonmethyloxidoamino Pazopanib
| Pathway | Key Components | Regulation Direction | Functional Outcome |
|---|---|---|---|
| HIF signaling | HIF-1α, VEGF, GLUT1 | Downregulated | Reduced glycolytic metabolism |
| NF-κB signaling | IKKβ, p65, IL-6 | Inhibited | Decreased inflammation |
| Apoptosis | Bcl-2, caspase-9, PARP | Activated | Tumor cell death |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: